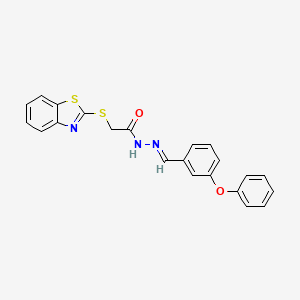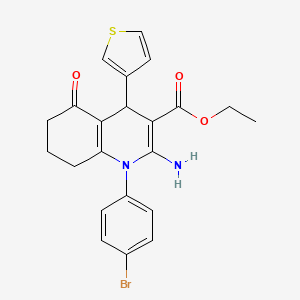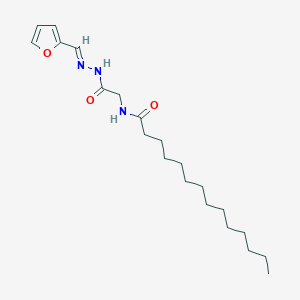
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction is facilitated by the presence of an acid or base catalyst. The general synthetic route can be summarized as follows:
Condensation Reaction: The primary amine reacts with the carbonyl compound (such as an aldehyde or ketone) to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine and carbonyl compound.
Scientific Research Applications
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The presence of the furan ring and hydrazinyl group allows it to interact with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide
Uniqueness
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to its specific structure, which includes a long alkyl chain (tetradecanamide) and the presence of both furan and hydrazinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H35N3O3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C21H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-20(25)22-18-21(26)24-23-17-19-14-13-16-27-19/h13-14,16-17H,2-12,15,18H2,1H3,(H,22,25)(H,24,26)/b23-17+ |
InChI Key |
JFWIIQJPQNOHLX-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12028678.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12028686.png)
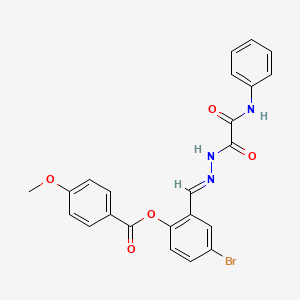
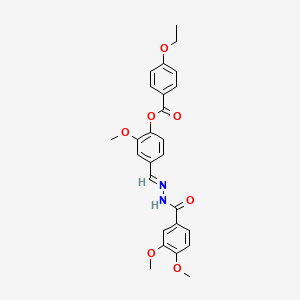
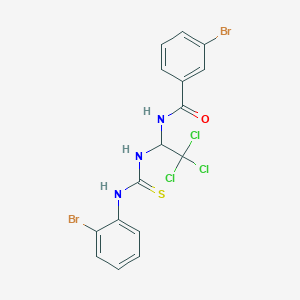
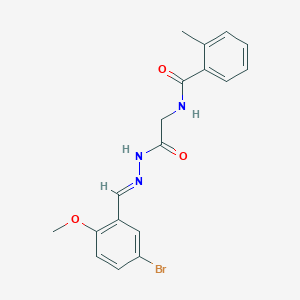
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)
